molecular formula C14H13Cl2N B3170137 3,4-Dichloro-N-phenethylaniline CAS No. 940365-78-6

3,4-Dichloro-N-phenethylaniline

Cat. No.: B3170137
CAS No.: 940365-78-6
M. Wt: 266.2 g/mol
InChI Key: YXOKAPHZZGBHFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein expression or function.

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-N-phenethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism can result in the formation of various metabolites, some of which may have biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to different cellular compartments, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-N-phenethylaniline can be synthesized by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-N-phenethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-N-phenethylaniline is unique due to the presence of both chlorine atoms and the phenethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c15-13-7-6-12(10-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOKAPHZZGBHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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